C8-Sphingosine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

C8-Sphingosine serves as a model compound for studying the behavior of sphingolipids and their derivatives in chemical reactions. Its unique structure allows researchers to investigate the effects of acyl chain length on lipid properties and interactions.

Biology

In biological research, this compound is pivotal for examining the role of sphingolipids in:

- Cell Signaling : It influences various signaling pathways, impacting processes such as apoptosis and cell growth.

- Membrane Dynamics : this compound affects membrane fluidity and organization, which are crucial for cellular function.

Medicine

This compound has potential therapeutic applications, particularly in cancer treatment:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

- Therapeutic Formulations : It is being explored for use in sphingolipid-based therapeutics and drug delivery systems.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the formulation of novel drug delivery systems due to its ability to enhance the bioavailability and efficacy of therapeutic compounds.

Biochemical Properties

This compound interacts with various enzymes and proteins, influencing biochemical pathways:

- Enzyme Interactions : It is involved in the function of serine palmitoyltransferase, an enzyme critical for sphingolipid biosynthesis.

- Cellular Effects : The compound affects gene expression and cellular metabolism, promoting processes like cold tolerance in plants under stress conditions.

Cancer Treatment

A study demonstrated that this compound enhances the effectiveness of chemotherapeutic agents against breast cancer cells by increasing apoptosis rates.

Inflammatory Response Modulation

Research on C8-C1P (a related compound) showed that it primes human monocytes to adopt a pro-resolutive phenotype in inflammatory environments, suggesting potential applications in wound healing and tissue repair .

Mécanisme D'action

Target of Action

C8-Sphingosine, also known as (E,2S,3R)-2-aminooct-4-ene-1,3-diol, is a sphingolipid that plays a crucial role in cell signaling processes . The primary targets of this compound are ceramides, which are essential components of cell membranes . Ceramides have two major actions: the promotion of cell cycle arrest and the induction of apoptosis .

Mode of Action

This compound interacts with its targets through a process of phosphorylation . This interaction results in the production of ceramide 1-phosphate (C1P), which has effects opposite to ceramide . C1P is mitogenic and has prosurvival properties . It is also an important mediator of inflammatory responses .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of sphingolipids . The compound is involved in the biosynthesis of sphingosine and chlorogenic acid . Knockdown of certain genes involved in these pathways, such as serine palmitoyltransferase and hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyltransferase2, dramatically decreases endogenous sphingosine levels .

Pharmacokinetics

Studies on related compounds suggest that sphingolipids can cross the blood-brain barrier

Result of Action

The action of this compound results in a number of molecular and cellular effects. For instance, it has been found to increase the potency of certain therapeutic compounds and enhance their effectiveness against diseases like breast cancer . Moreover, the balance between ceramide and sphingosine-1-phosphate, which this compound helps regulate, is critical for the selection of proliferative or apoptotic signaling .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the presence of cold stress, sphingosine was found to accumulate at significantly greater levels in certain plant species . This suggests that environmental conditions can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

C8-Sphingosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of serine palmitoyltransferase, an enzyme involved in sphingosine biosynthesis . The nature of these interactions is complex and often involves changes in the balance of different sphingolipids, which is important for directing immune responses .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of cold stress in plants, sphingosine accumulation was found to promote cold tolerance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with serine palmitoyltransferase to influence the biosynthesis of sphingosine .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as serine palmitoyltransferase and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

C8-Sphingosine can be synthesized through several methods. One common approach involves the condensation of palmitoyl-CoA with serine to produce 3-ketosphinganine, which is then reduced to dihydrosphingosine. The dihydrosphingosine is subsequently acylated with octanoyl chloride to yield this compound . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound suitable for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

C8-Sphingosine undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield dihydrosphingosine, which is a precursor for other sphingolipids.

Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions include sphingosine-1-phosphate, dihydrosphingosine, and various substituted sphingosine derivatives. These products have distinct biological activities and are used in different research applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sphingosine: The parent compound of C8-Sphingosine, with a longer acyl chain.

Dihydrosphingosine: A reduced form of sphingosine, lacking the double bond in the sphingosine backbone.

Sphingosine-1-phosphate: A phosphorylated derivative of sphingosine, involved in cell signaling

Uniqueness

This compound is unique due to its shorter acyl chain, which affects its solubility, membrane interaction, and biological activity. This makes it a valuable tool for studying the structure-activity relationships of sphingolipids and their derivatives .

Activité Biologique

C8-Sphingosine, a short-chain sphingolipid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, highlighting its roles in cellular signaling, inflammation, and tissue repair.

Overview of Sphingolipids

Sphingolipids are vital components of cell membranes and play crucial roles in cell signaling. They include sphingosine, ceramide, sphingomyelin, and sphingosine-1-phosphate (S1P). Sphingosine itself acts as a bioactive molecule influencing various cellular processes, including proliferation, apoptosis, and inflammation .

This compound: Structure and Metabolism

This compound can be synthesized from longer-chain sphingolipids through enzymatic pathways involving sphingosine kinases (SphK1 and SphK2). These enzymes catalyze the phosphorylation of sphingosine to produce S1P, which is implicated in numerous signaling pathways that regulate cell growth and survival .

1. Cell Signaling and Survival

This compound has been shown to modulate various signaling pathways. It acts as an inhibitor of protein kinase C (PKC), thereby influencing cell growth and differentiation. Notably, it can also regulate the activity of phospholipase D and diacylglycerol kinase, further impacting metabolic pathways in different cell types .

2. Anti-inflammatory Effects

Recent studies indicate that this compound exhibits significant anti-inflammatory properties. For instance, it has been demonstrated to reduce the expression of inflammatory markers (CD80, HLA-DR) in LPS-challenged monocytes. This suggests its potential role in modulating immune responses and promoting a pro-resolutive macrophage phenotype . The ability of this compound to skew monocyte differentiation towards a reparative phenotype underscores its therapeutic potential in chronic inflammatory conditions.

3. Angiogenesis and Tissue Repair

This compound is implicated in promoting angiogenesis and tissue repair processes. In experimental models, it has been shown to enhance endothelial cell function and support the formation of new blood vessels. The compound's ability to stimulate pro-angiogenic gene expression in macrophages suggests its utility in therapies aimed at enhancing tissue regeneration following ischemic injuries .

Case Studies

Case Study 1: Ischemic Injury Model

In a mouse model of hindlimb ischemia, local administration of C8-C1P (a related synthetic analog) significantly improved muscle regeneration and blood flow restoration compared to controls. This effect was attributed to enhanced recruitment and differentiation of monocyte-derived macrophages that promote vascularization .

Case Study 2: Chronic Inflammation

A study explored the effects of this compound on human CD14+ monocytes exposed to inflammatory stimuli. Results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and markers while upregulating anti-inflammatory pathways, suggesting a mechanism for resolving chronic inflammation .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| PKC Inhibition | Decreased cell proliferation | Inhibition of PKC activity |

| Anti-inflammatory | Reduced CD80/HLA-DR expression | Modulation of monocyte activation |

| Angiogenesis | Increased endothelial function | Promotion of pro-angiogenic gene expression |

| Case Study | Findings | Implications |

|---|---|---|

| Ischemic Injury | Enhanced muscle regeneration with C8-C1P | Potential therapy for ischemic diseases |

| Chronic Inflammation | Decreased inflammatory markers in monocytes | Therapeutic target for chronic inflammatory diseases |

Propriétés

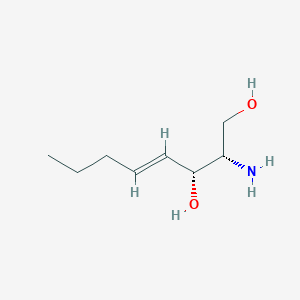

IUPAC Name |

(E,2S,3R)-2-aminooct-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVWOMYSLFZPQF-ODAVYXMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.